6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one
Overview
Description
6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one is a useful research compound. Its molecular formula is C12H11BrO and its molecular weight is 251.123. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of cyclobutane derivatives involves innovative chemical reactions that yield complex structures with potential utility in various fields of chemistry and material science. For instance, Donskaya and Lukovskii (1991) demonstrated the synthesis of 5,5-Dichloro-6-bromospiro[2.3]hexan-4-one through the reaction of (bromomethylene)cyclopropane with dichloroketene, highlighting the chemical's potential for facile rearrangement under certain conditions (Donskaya & Lukovskii, 1991). Similarly, Radchenko et al. (2010) explored cyclobutane diamines as sterically constrained diamine building blocks for drug discovery, revealing their synthesis and molecular structures, which underscore their significance in medicinal chemistry (Radchenko et al., 2010).
Innovative Scaffolds for Drug Discovery
Chalyk et al. (2017) synthesized 6-azaspiro[4.3]alkanes from four-membered-ring ketones, showcasing a key transformation involving electron-deficient exocyclic alkenes, which could serve as new scaffolds for drug discovery (Chalyk et al., 2017). This research highlights the potential of cyclobutane derivatives in developing novel therapeutic agents.
Photochromic and Fluorescent Properties
Lonshakov et al. (2014) investigated the synthesis and spectral properties of fluorescent photochromic diarylethenes with a cyclobutane "bridge," indicating potential applications in materials science for the development of new optical and electronic materials (Lonshakov et al., 2014).
Properties
IUPAC Name |
6-bromospiro[3H-indene-2,1'-cyclobutane]-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c13-9-3-2-8-7-12(4-1-5-12)11(14)10(8)6-9/h2-3,6H,1,4-5,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGQOSDVJUHKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3=C(C2=O)C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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